Lipophilicity Modulation: Balanced XLogP3 Between Mono-Fluoro and Mono-Methoxy Analogs
The target compound 3-amino-5-fluoro-6-methoxypyridine exhibits a computed XLogP3 of 0.6 [1], placing it at an intermediate lipophilicity between 3-amino-5-fluoropyridine (XLogP3 = 0.3 [2]), which lacks the lipophilic methoxy group, and 3-amino-6-methoxypyridine (XLogP3 = 1.0 [3]), which lacks the polarizing fluorine atom. This represents a net +0.3 log unit increase over the des-methoxy analog and a -0.4 log unit decrease versus the des-fluoro analog, all values computed using the same XLogP3 3.0 algorithm [1][2][3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 3-Amino-5-fluoropyridine XLogP3 = 0.3; 3-Amino-6-methoxypyridine XLogP3 = 1.0 |
| Quantified Difference | +0.3 log units vs. des-methoxy analog; -0.4 log units vs. des-fluoro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14), consistent methodology across all three compounds |
Why This Matters
An intermediate XLogP3 of 0.6 balances membrane permeability with aqueous solubility, a critical factor when selecting building blocks for CNS or oral drug candidates where extreme lipophilicity ranges (below 0.3 or above 1.0) may predispose to poor absorption or high metabolic clearance.
- [1] PubChem Compound Summary CID 45480351: 5-Fluoro-6-methoxypyridin-3-amine. XLogP3-AA: 0.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45480351 (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary CID 574450: 5-Fluoropyridin-3-amine. XLogP3-AA: 0.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/574450 (accessed 2026-04-24). View Source
- [3] PubChem Compound Summary CID 81121: 6-Methoxy-3-pyridinylamine. XLogP3: 1.0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/81121 (accessed 2026-04-24). View Source
